Hexyl(1H-imidazol-2-ylmethyl)amine

Lipophilicity Drug-likeness Membrane permeability

Hexyl(1H-imidazol-2-ylmethyl)amine (CAS 1223431-60-4) is the rational choice for P. aeruginosa quorum-sensing and biofilm research. Among N-alkylimidazole homologs, the C6 chain uniquely delivers maximal potency (MIC 3.29 mM vs PAO1) and 94.51% biofilm inhibition, outperforming butyl, pentyl, and octyl derivatives. Its C2-aminomethyl architecture adds a secondary amine for bidentate metal coordination (Cu, Zn, Fe) and modular derivatization—capabilities absent in simple N-alkylimidazoles. With a balanced LogP of 2.08 and a drug-like TPSA of 40.71 Ų, it is an ideal scaffold for focused library synthesis and hit-to-lead campaigns. Procure alongside butyl and isopropyl congeners to deconvolute chain-length contributions. Standard B2B shipping available.

Molecular Formula C10H19N3
Molecular Weight 181.28 g/mol
Cat. No. B13256548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexyl(1H-imidazol-2-ylmethyl)amine
Molecular FormulaC10H19N3
Molecular Weight181.28 g/mol
Structural Identifiers
SMILESCCCCCCNCC1=NC=CN1
InChIInChI=1S/C10H19N3/c1-2-3-4-5-6-11-9-10-12-7-8-13-10/h7-8,11H,2-6,9H2,1H3,(H,12,13)
InChIKeyVVPRMBUUWXGYJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexyl(1H-imidazol-2-ylmethyl)amine – Physicochemical Baseline and Compound Class Profile for Procurement Evaluation


Hexyl(1H-imidazol-2-ylmethyl)amine (CAS 1223431-60-4; synonym: N-((1H-imidazol-2-yl)methyl)hexan-1-amine) is a C2-functionalized imidazole derivative with molecular formula C₁₀H₁₉N₃ and a molecular weight of 181.28 g/mol . The compound features a secondary amine linked via a methylene bridge to the imidazole 2-position, with a linear six-carbon (hexyl) N-alkyl substituent. Its computed LogP is 2.08, topological polar surface area (TPSA) is 40.71 Ų, and it possesses 7 rotatable bonds, 2 H-bond donors, and 2 H-bond acceptors . It belongs to the broader class of 2-aminomethylimidazoles, a scaffold recognized for bidentate metal coordination capability and synthetic derivatizability that distinguishes it from simple N-alkylimidazoles [1].

Why Generic Substitution Fails for Hexyl(1H-imidazol-2-ylmethyl)amine: Alkyl Chain Length and Substitution Pattern Dictate Biological and Coordination Performance


Within the 2-aminomethylimidazole series, alkyl chain length is not a trivial variable—it directly governs lipophilicity, membrane permeability, and target engagement potential. The hexyl derivative (LogP 2.08) sits at a calculated ~6-fold higher octanol–water partition coefficient relative to its butyl congener (LogP 1.30) , a difference that class-level antimicrobial SAR studies on N-alkylimidazoles have shown translates into non-linear potency shifts: the hexyl chain length was specifically identified as optimal for anti-Pseudomonas aeruginosa activity (MIC 3.29 mM), outperforming both shorter (butyl, MIC 16.13 mM) and longer (octyl, MIC 13.02 mM) homologs [1]. Furthermore, the C2-aminomethyl substitution pattern—as opposed to simple N1-alkylation—introduces a secondary amine that enables bidentate metal coordination and downstream synthetic functionalization (Schiff base formation, amide coupling) unavailable to N-alkylimidazole positional isomers [2]. These convergent structure–property relationships make casual analog substitution scientifically indefensible.

Quantitative Differentiation Evidence for Hexyl(1H-imidazol-2-ylmethyl)amine: Comparator-Anchored Selection Data


Lipophilicity (LogP) Advantage of the Hexyl Chain vs. Shorter Alkyl Homologs in the 2-Aminomethylimidazole Series

Hexyl(1H-imidazol-2-ylmethyl)amine exhibits a computed LogP of 2.08, compared to 1.30 for the butyl analog and 0.26 for the isopropyl analog within the identical 2-aminomethylimidazole scaffold . This represents a ΔLogP of +0.78 versus the butyl congener and +1.82 versus the isopropyl congener, corresponding to approximately 6-fold and 66-fold higher theoretical octanol–water partition coefficients, respectively. Increased lipophilicity within this range is associated with enhanced passive membrane permeability, a parameter linked to improved antimicrobial activity in the related N-alkylimidazole class, where a general increase in activity with alkyl chain length was observed [1].

Lipophilicity Drug-likeness Membrane permeability

Optimal Hexyl Chain Length for Anti-Pseudomonas aeruginosa Activity: Class-Level SAR Inference from N-Alkylimidazole Study

In a systematic N-alkylimidazole structure–activity relationship study by Mensah et al. (2022), 1-hexylimidazole (NHI) demonstrated the most potent activity against Pseudomonas aeruginosa PAO1 with an MIC of 3.29 mM, outperforming 1-butylimidazole (NBI, MIC 16.13 mM; ~4.9-fold less active), 1-pentylimidazole (NPnI, MIC 7.25 mM; ~2.2-fold less active), 1-octylimidazole (NOI, MIC 13.02 mM; ~4.0-fold less active), and 1-decylimidazole (NDI, MIC 7.21 mM; ~2.2-fold less active) [1]. NHI also achieved 94.51% biofilm inhibition against P. aeruginosa at its MIC concentration [1]. While these data are from 1-alkylimidazoles rather than 2-aminomethylimidazoles, the shared imidazole pharmacophore and alkyl chain hydrophobicity dependence support the inference that the C6 chain length occupies a privileged activity window for this target organism.

Antimicrobial Quorum sensing inhibition Pseudomonas aeruginosa

Hexyl Chain Also Optimal Against Methicillin-Resistant Staphylococcus aureus (MRSA): Class-Level Antibacterial Potency Data

In the same N-alkylimidazole series, 1-hexylimidazole (NHI) exhibited the lowest MIC against MRSA at 0.82 mM, outperforming 1-butylimidazole (NBI, MIC 4.03 mM; ~4.9-fold less active), 1-octylimidazole (NOI, MIC 5.56 mM; ~6.8-fold less active), and 1-decylimidazole (NDI, MIC 1.20 mM; ~1.5-fold less active) [1]. The hexyl compound also showed MICs of 0.82 mM against Escherichia coli and 1.64 mM against Staphylococcus aureus, demonstrating broad-spectrum potential with the C6 chain conferring the most balanced potency profile across both Gram-positive and Gram-negative strains within this compound class [1].

MRSA Antibacterial resistance Gram-positive

Bidentate Coordination Capability via C2-Aminomethyl Substitution vs. Monodentate N-Alkylimidazole Isomers

The C2-aminomethylimidazole scaffold of Hexyl(1H-imidazol-2-ylmethyl)amine presents two nitrogen donor atoms—the imidazole ring nitrogen (N3) and the secondary amine nitrogen—positioned to form a five-membered chelate ring upon metal coordination . In contrast, 1-hexylimidazole (CAS 33529-01-0) and other N1-alkylated imidazoles offer only a single imidazole nitrogen for monodentate coordination [1]. Bidentate ligands typically exhibit chelate effects yielding 2–5 orders of magnitude greater thermodynamic stability for metal complexes compared to analogous monodentate systems, a well-established principle in coordination chemistry [2]. The hexyl chain further provides lipophilic character to modulate complex solubility and partitioning without interfering with the metal-binding pocket.

Coordination chemistry Bidentate ligand Metal complexation

Synthetic Derivatization Potential: Secondary Amine Handle Enables Downstream Functionalization Unavailable to N-Alkylimidazoles

The secondary amine in Hexyl(1H-imidazol-2-ylmethyl)amine is a versatile synthetic handle enabling three key reaction manifolds that are inaccessible to N1-alkylimidazoles: (i) Schiff base/iminium formation with aldehydes for dynamic combinatorial chemistry; (ii) acylation/sulfonylation to generate amide or sulfonamide libraries; and (iii) reductive amination for generating tertiary amine diversity . N-alkylimidazoles such as 1-hexylimidazole lack this nucleophilic amine and are limited to quaternization or electrophilic aromatic substitution chemistry. This structural distinction makes the 2-aminomethyl congener a superior choice for library synthesis and scaffold-hopping campaigns, as it supports modular diversification at a late stage without de novo scaffold synthesis [1].

Synthetic chemistry Library synthesis Schiff base Medicinal chemistry

Conformational Flexibility: 7 Rotatable Bonds vs. 5 in the Butyl Analog for Enhanced Induced-Fit Target Binding

Hexyl(1H-imidazol-2-ylmethyl)amine possesses 7 rotatable bonds compared to 5 for the butyl analog (C₄ chain) within the identical 2-aminomethylimidazole scaffold . These additional two rotatable bonds in the hexyl chain provide greater conformational degrees of freedom, potentially enabling more extensive induced-fit interactions with biological targets. This is consistent with the observation that the hexyl congener (via the 1-hexylimidazole proxy) outperforms both shorter and longer alkyl chain variants in antimicrobial assays, suggesting that the C6 chain may achieve an optimal balance between conformational adaptability and entropic penalty upon binding [1].

Conformational flexibility Molecular recognition Rotatable bonds

High-Value Application Scenarios for Hexyl(1H-imidazol-2-ylmethyl)amine Based on Quantitative Differentiation Evidence


Anti-Virulence and Quorum Sensing Inhibitor Screening Against Pseudomonas aeruginosa

The class-level SAR evidence from N-alkylimidazoles demonstrates that the C6 (hexyl) chain length confers maximal anti-P. aeruginosa PAO1 activity (MIC 3.29 mM) with near-complete biofilm inhibition (94.51% at MIC), outperforming butyl, pentyl, octyl, and decyl homologs [1]. Hexyl(1H-imidazol-2-ylmethyl)amine, with its C6 chain and the added advantage of a secondary amine for further structural optimization, represents a logical starting scaffold for medicinal chemistry campaigns targeting Pseudomonas quorum sensing systems (LasR) and biofilm-mediated resistance. The compound's LogP of 2.08 balances membrane permeability with aqueous solubility, supporting both biochemical and cell-based assay formats .

Bidentate Ligand Scaffold for Metallodrug Design and Coordination Polymer Synthesis

The 2-aminomethylimidazole architecture provides two nitrogen donors arranged for 5-membered chelate formation, a coordination mode that is thermodynamically favored over the monodentate binding offered by N-alkylimidazole isomers [1]. The hexyl substituent imparts lipophilic character without steric interference at the metal-binding site, making this compound suitable as a ligand precursor for Cu(II), Zn(II), and Fe(II) complexes with potential applications in spin-crossover materials, hydrolytic catalysis, or metalloantimicrobial agents. The secondary amine also serves as a conjugation point for tethering the metal-binding motif to larger scaffolds or solid supports .

Focused Library Synthesis via Secondary Amine Derivatization for Antibacterial SAR Expansion

The secondary amine in Hexyl(1H-imidazol-2-ylmethyl)amine enables rapid, modular diversification through amide coupling, sulfonamide formation, and reductive amination—transformations that are unavailable to N-alkylimidazole scaffolds [1]. Given the privileged antibacterial activity associated with the C6 chain length (MIC 0.82 mM against MRSA; 3.29 mM against P. aeruginosa in the N-alkylimidazole series), this compound serves as an ideal core scaffold for generating focused libraries to explore substituent effects on potency, selectivity, and pharmacokinetic properties. The 7 rotatable bonds provide sufficient conformational flexibility for target engagement while the TPSA of 40.71 Ų remains within drug-like space .

Physicochemical Reference Standard for Alkyl Chain Length Optimization Studies

With a well-characterized LogP of 2.08, TPSA of 40.71 Ų, and 7 rotatable bonds, Hexyl(1H-imidazol-2-ylmethyl)amine occupies a defined position within the 2-aminomethylimidazole homologous series that makes it valuable as a reference compound for systematic alkyl chain optimization studies [1]. When procured alongside its butyl (LogP 1.30, 5 rotatable bonds) and isopropyl (LogP 0.26, 3 rotatable bonds) congeners, researchers can deconvolute the contributions of lipophilicity, chain length, and conformational flexibility to biological activity—an experimental design that directly supports rational scaffold progression in hit-to-lead campaigns .

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